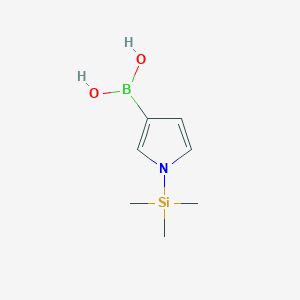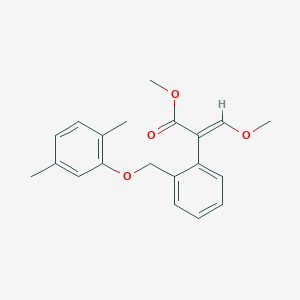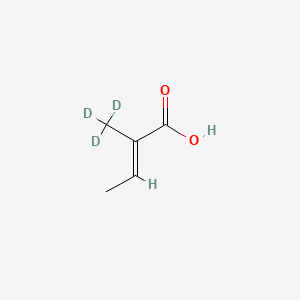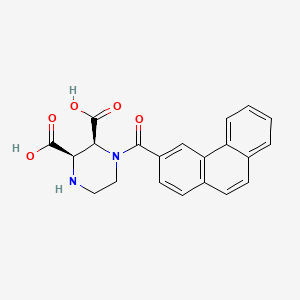
(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid is a complex organic compound that features a phenanthrene moiety attached to a piperazine ring, which is further substituted with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One possible route could involve the initial formation of the phenanthrene-3-carbonyl chloride, which is then reacted with a piperazine derivative. Subsequent steps would involve the introduction of the carboxylic acid groups under controlled conditions. Specific reagents, catalysts, and solvents would be chosen based on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrenequinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound could be investigated for its potential as a ligand for various receptors or enzymes. Its structural features might enable it to interact with specific biological targets, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets might make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid might include other piperazine derivatives or phenanthrene-containing molecules. Examples could include:
- 1-(phenanthrene-3-carbonyl)piperazine
- 2,3-dicarboxyphenanthrene
- Piperazine-2,3-dicarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features. The presence of both the phenanthrene moiety and the piperazine ring, along with the carboxylic acid groups, gives it distinct chemical and biological properties that set it apart from similar compounds.
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1 |
InChI Key |
VVUAQPXBYDYTDF-MSOLQXFVSA-N |
Isomeric SMILES |
C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
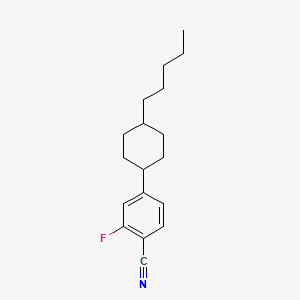

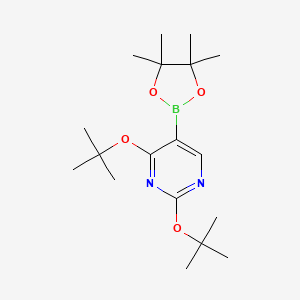
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
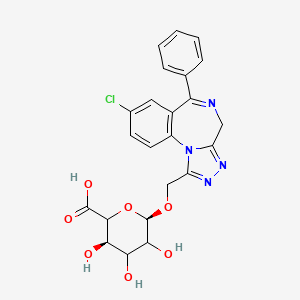
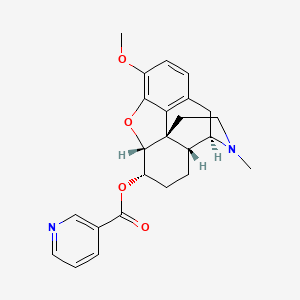

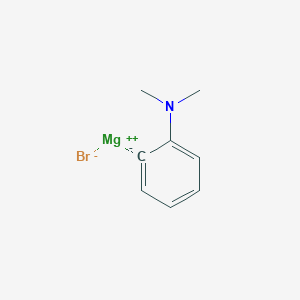
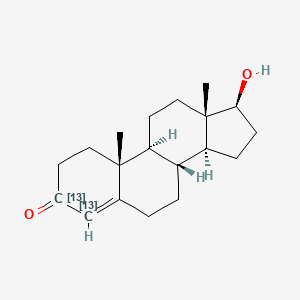
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
